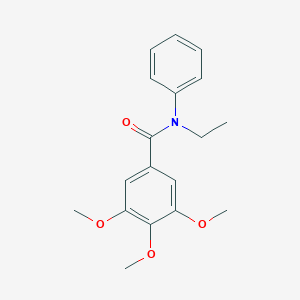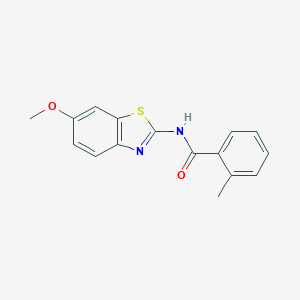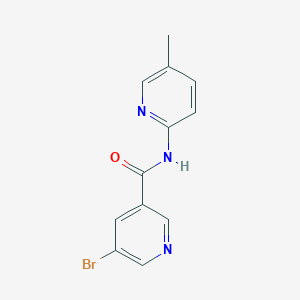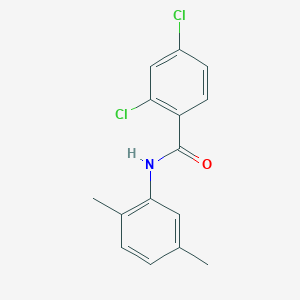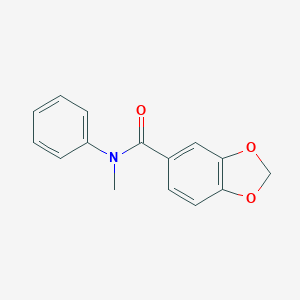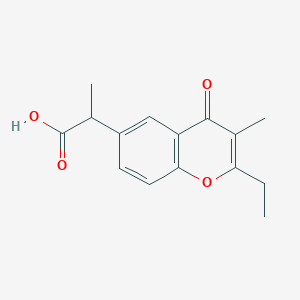
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid, also known as EMCA, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid is not fully understood, but it is believed to work through multiple pathways. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. In addition, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in animal models of oxidative stress. In cancer cells, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth.
实验室实验的优点和局限性
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid is also stable and can be stored for long periods of time. However, there are some limitations to using 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid in lab experiments. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for research on 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid. One area of interest is the development of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to understand the mechanism of action of 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid and its effects on human health. Overall, 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
科学研究应用
2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. 2-(2-ethyl-3-methyl-4-oxo-4H-chromen-6-yl)propanoic acid has also been investigated for its neuroprotective effects and has shown promising results in animal models of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C15H16O4 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC 名称 |
2-(2-ethyl-3-methyl-4-oxochromen-6-yl)propanoic acid |
InChI |
InChI=1S/C15H16O4/c1-4-12-9(3)14(16)11-7-10(8(2)15(17)18)5-6-13(11)19-12/h5-8H,4H2,1-3H3,(H,17,18) |
InChI 键 |
CTZQQZKLXFSWRJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O)C |
规范 SMILES |
CCC1=C(C(=O)C2=C(O1)C=CC(=C2)C(C)C(=O)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

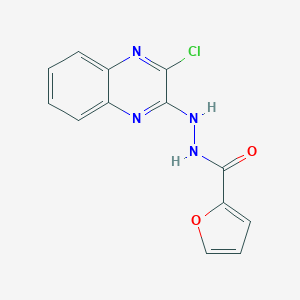
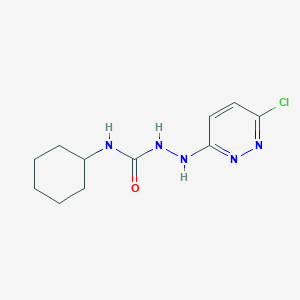
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
